molecular formula C15H17N7 B6474189 4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640846-18-8

4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6474189
CAS No.: 2640846-18-8
M. Wt: 295.34 g/mol
InChI Key: MQBOIWAWHRLUAG-UHFFFAOYSA-N
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Description

4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine: is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound features a pyrazolo[1,5-a]pyrazine core fused to a piperazine ring, which is further substituted with a pyrimidine moiety. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Structurally related compounds have been reported to exhibit properties of inhibitors of phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, as well as modulators of sirtuins . These targets play crucial roles in various cellular processes, including cell growth, metabolism, and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrazine core[_{{{CITATION{{{2{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a ...](https://link.springer.com/article/10.1007/s10593-020-02849-4). One common approach is the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure[{{{CITATION{{{2{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5-a .... This reaction forms methylpyrazolo[1,5-a]pyrazine-4-carboxylates, which can then be converted via nitrile intermediates to the corresponding amidoximes and amidines[{{{CITATION{{{_2{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5-a ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or halides (Cl⁻, Br⁻) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: : Its unique properties may be exploited in the development of new materials or chemical processes.

Comparison with Similar Compounds

4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine: can be compared with other similar compounds, such as:

  • Pyrazolo[1,5-a]pyrimidines: : These compounds share a similar core structure but may differ in their substituents and functional groups.

  • Piperazine derivatives: : These compounds contain the piperazine ring but may have different fused rings or substituents.

The uniqueness of This compound lies in its specific combination of the pyrazolo[1,5-a]pyrazine and piperazine rings, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-4-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7/c1-12-10-13-15(17-4-5-22(13)19-12)21-8-6-20(7-9-21)14-2-3-16-11-18-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBOIWAWHRLUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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